4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
Description
4-(2-((1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at the pyrazole N1-position, a thioacetamido linker bridging the pyrimidine ring and a terminal benzamide group. Pyrazolo[3,4-d]pyrimidines are purine analogues with demonstrated pharmacological activities, including kinase inhibition, antitumor, and anti-inflammatory properties . The compound’s structure integrates a sulfur atom in the thioether linkage, which may enhance metabolic stability compared to oxygen-based analogues.
Properties
IUPAC Name |
4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2S/c21-13-2-1-3-15(8-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-6-4-12(5-7-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRBYLXZXZUVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine scaffold. This is often achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors. The subsequent functionalization to introduce the 3-chlorophenyl group, thioacetamido linkage, and benzamide moiety requires precise control of reaction conditions, such as temperature, solvent choice, and reaction time.
Industrial Production Methods: While specific industrial production methods for this compound might vary, they generally follow similar synthetic routes with optimizations for scalability. Techniques such as flow chemistry and catalytic processes are employed to enhance yield and reduce costs. Industrial-scale syntheses prioritize safety, environmental considerations, and efficiency.
Chemical Reactions Analysis
Scientific Research Applications
4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound, including its interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mechanism of Action
The mechanism by which 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: This compound interacts with specific enzymes, receptors, or proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The exact pathways depend on its application; for instance, in cancer research, it might inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in substituents, linker chemistry, and fused ring systems. Key examples include:
Key Observations :
- The 3-chlorophenyl group is conserved in HS38, HS43, and the target compound, suggesting its role in target binding .
- Thioether linkers (as in the target compound) are less prone to hydrolysis than oxyacetamido analogs .
Key Observations :
- The target compound’s synthesis likely parallels HS38 but avoids harsh acidic conditions (e.g., polyphosphoric acid), favoring milder coupling reactions .
- Hybrid systems () require multi-step cyclization, reducing scalability compared to direct coupling methods .
Key Observations :
Biological Activity
The compound 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.9 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5OS |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide |
| InChI Key | BFJXLZKCSOUUHW-UHFFFAOYSA-N |
Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds based on this scaffold have shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, studies have demonstrated that certain derivatives can achieve IC50 values in the low micromolar range against human cancer cells such as A549 (lung cancer) and HCT-116 (colon cancer) cells. For example, one study reported an IC50 value of 8.21 µM against A549 cells for a closely related compound .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. A series of pyrazolo[3,4-d]pyrimidine derivatives were found to exhibit significant antibacterial and antifungal activities. Specifically, compounds showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
The mechanisms underlying the biological activity of these compounds often involve the inhibition of key enzymes or receptors associated with disease progression. For instance, some pyrazolo[3,4-d]pyrimidines act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways related to cancer growth and metastasis. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .
Case Study 1: Antitumor Evaluation
A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their anti-proliferative effects on A549 and HCT-116 cells. The most active compound exhibited an IC50 value of 8.21 µM against A549 cells and was also evaluated for its apoptosis-inducing capabilities through flow cytometry analysis .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, a series of new derivatives were screened against common bacterial pathogens. The results indicated that all tested compounds displayed significant antimicrobial activity with MIC values ranging from 0.5 to 5 µg/mL .
Q & A
Q. What are the common synthetic routes for 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide, and how can intermediates be characterized?
Methodological Answer: The compound’s synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and chloroacetamide intermediates. For example, highlights the use of N-arylsubstituted α-chloroacetamides in analogous pyrazolo[3,4-d]pyrimidin synthesis, where the thioether linkage is formed via reaction with mercaptoacetamide derivatives. Key intermediates (e.g., 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol) should be characterized using FT-IR (C-S stretch at ~650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm), and HPLC-MS to confirm purity and molecular ion peaks .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Methodological Answer: Combine X-ray crystallography (for unambiguous confirmation of the pyrazolo[3,4-d]pyrimidin core) with 2D NMR techniques (e.g., HSQC and HMBC) to resolve ambiguities in acetamido and benzamide substituents. For example, HMBC correlations between the thioacetamido NH and the pyrimidin C4 position can confirm connectivity .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize kinase inhibition assays (e.g., JAK/STAT or mTOR pathways) due to the pyrazolo[3,4-d]pyrimidin scaffold’s known role in ATP-binding domain interactions. Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., serum concentration, pH). Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and validate results using structural analogs (e.g., fluorobenzamide derivatives from ) to isolate structure-activity relationships (SAR). Cross-reference with molecular docking (PDB: 4X5H for kinase targets) to identify critical binding residues .
Q. What computational strategies optimize the synthesis yield of this compound?
Methodological Answer: Use density functional theory (DFT) to model reaction transition states, particularly for the thioether bond formation step. Pair this with Design of Experiments (DoE) (e.g., Box-Behnken design) to optimize parameters like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., K₂CO₃). supports DoE for minimizing trial-and-error approaches in chemical synthesis .
Q. How can researchers address discrepancies in analytical data (e.g., HPLC vs. LC-MS)?
Methodological Answer: Calibrate instruments using certified reference standards (e.g., USP-grade benzamide derivatives). For HPLC-MS conflicts, employ ion mobility spectrometry to distinguish co-eluting isomers. Adjust buffer systems (e.g., ammonium acetate pH 6.5, as in ) to improve peak resolution .
Experimental Design & Data Analysis
Q. What statistical methods are recommended for SAR studies of this compound?
Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft parameters) substituent effects with bioactivity. Use Bayesian inference to model uncertainty in dose-response data, particularly for low-n datasets .
Q. How should researchers handle hazardous intermediates (e.g., chlorophenyl derivatives) during synthesis?
Methodological Answer: Implement real-time reaction monitoring (e.g., ReactIR) to minimize exposure to toxic intermediates. Follow protocols in for waste segregation (e.g., halogenated waste stored separately) and neutralization (e.g., NaOH treatment for residual HCl) .
Data Contradiction & Validation
Q. What steps mitigate false positives in enzyme inhibition assays?
Methodological Answer: Include counter-screens (e.g., ADP-Glo assay for ATP-competitive inhibitors) and use cryo-EM to confirm binding poses. Validate hits with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .
Q. How can conflicting computational and experimental solubility data be reconciled?
Methodological Answer: Compare COSMO-RS predictions with experimental shake-flask assays (using phosphate buffer pH 7.4). Adjust computational models by incorporating polymorphic form data (e.g., anhydrous vs. hydrate forms) from PXRD .
Cross-Disciplinary Approaches
Q. How can machine learning enhance reaction optimization for this compound?
Methodological Answer: Train random forest models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions. Integrate with high-throughput robotics for rapid screening of >100 conditions/day, as proposed in ’s feedback-loop framework .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
